3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
The synthesis of 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the propyl and hydroxy groups. The pyrrolidine-2,5-dione core is then constructed through cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The dimethoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl group can form covalent bonds with target proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine-2,5-dione derivatives and pyrimidine-based molecules. Compared to these compounds, 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- Pyrrolidine-2,5-dione
- 4,6-Dihydroxypyrimidine derivatives
- 2,5-Dimethoxyphenyl compounds
Properties
Molecular Formula |
C19H21N3O6S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[(4-hydroxy-6-oxo-5-propyl-1H-pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H21N3O6S/c1-4-5-11-16(24)20-19(21-17(11)25)29-14-9-15(23)22(18(14)26)12-8-10(27-2)6-7-13(12)28-3/h6-8,14H,4-5,9H2,1-3H3,(H2,20,21,24,25) |
InChI Key |
IHOBPUJYFPFKOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=C(C=CC(=C3)OC)OC)O |
Origin of Product |
United States |
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